Orexin B (human)
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Overview
Description
It plays a crucial role in regulating various physiological functions, including sleep-wake cycles, feeding behavior, energy homeostasis, and reward systems . Orexin B is derived from the precursor protein prepro-orexin and interacts with two G-protein-coupled receptors, orexin receptor type 1 and orexin receptor type 2 .
Mechanism of Action
Target of Action
Orexin B (human) is an endogenous agonist that primarily targets two G protein-coupled receptors, namely orexin receptor type 1 (OX1R) and type 2 (OX2R) . These receptors are widely distributed throughout the central and peripheral nervous systems .
Mode of Action
Orexin B interacts with its targets, OX1R and OX2R, by binding and activating these receptors . This activation leads to a series of intracellular events that result in various physiological responses. The binding affinity of Orexin B for OX1R and OX2R is 420 nM and 36 nM, respectively .
Biochemical Pathways
The activation of OX1R and OX2R by Orexin B triggers several downstream signaling pathways. Both OX1R and OX2R activity is mediated by Gq11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) .
Pharmacokinetics
It’s known that the compound stimulates feeding following central administration , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand the ADME properties of Orexin B and their impact on its bioavailability.
Result of Action
The activation of OX1R and OX2R by Orexin B has a wide range of effects on the body. It plays a crucial role in regulating sleep/wake states, feeding behavior, energy homeostasis, reward systems, cognition, and mood . Furthermore, Orexin B is involved in the regulation of neuroendocrine functions and glucose metabolism .
Action Environment
The action of Orexin B is influenced by various environmental, physiological, and emotional stimuli . For instance, Orexin B signaling promotes obesity resistance via enhanced spontaneous physical activity and energy expenditure regulation . On the other hand, deficiency or dysfunction in the orexin system can lead to obesity in animal models, despite lower calorie intake than wild-type counterparts, due to reduced physical activity .
Biochemical Analysis
Biochemical Properties
Orexin B (human) mediates its effects through two G-protein-coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R) . It has a higher affinity for the OX2 receptor . Orexin B (human) is involved in food intake, obesity regulation, energy homeostasis, and differentiation .
Cellular Effects
Orexin B (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Orexin B (human) has been shown to increase gastric motility and promote the release of digestive enzymes, thereby increasing nutrient absorption .
Molecular Mechanism
Orexin B (human) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Both OX1R and OX2R activity is mediated by Gq 11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca 2+ and the activation of protein kinase C (PKC) .
Dosage Effects in Animal Models
In animal models, the effects of Orexin B (human) vary with different dosages . For instance, Orexin B (human) has been shown to significantly augment food intake at certain dosages .
Metabolic Pathways
Orexin B (human) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Orexin B (human) is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Orexin B is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of orexin B involves recombinant DNA technology. The gene encoding prepro-orexin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells produce the precursor protein, which is subsequently cleaved to yield orexin B .
Chemical Reactions Analysis
Types of Reactions: Orexin B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Orexin B can be oxidized by reactive oxygen species, leading to modifications in its structure.
Major Products: The major products formed from these reactions include oxidized orexin B, reduced orexin B, and various substituted analogs .
Scientific Research Applications
Orexin B has numerous scientific research applications:
Chemistry: It is used to study peptide synthesis and structure-function relationships.
Industry: Orexin B is used in the development of pharmaceuticals targeting orexin receptors.
Comparison with Similar Compounds
Orexin A (Hypocretin-1): Shares structural similarities with orexin B and binds to the same receptors but has a higher affinity for orexin receptor type 1.
Neuropeptide Y: Another neuropeptide involved in regulating feeding behavior and energy homeostasis but acts through different receptors.
Melanin-Concentrating Hormone: Regulates feeding behavior and energy balance but has distinct receptors and signaling pathways.
Uniqueness of Orexin B: Orexin B is unique in its ability to regulate both sleep-wake cycles and feeding behavior through its interaction with orexin receptors. Its dual role in these critical physiological processes distinguishes it from other neuropeptides .
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBREICAXZPFDD-WMQZXSDYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H212N44O35S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2899.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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